molecular formula C7H10F2O2 B2915824 (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid CAS No. 2248213-71-8

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid

Cat. No.: B2915824
CAS No.: 2248213-71-8
M. Wt: 164.152
InChI Key: KGMLMPXAHNCCNR-ROLXFIACSA-N
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Description

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is a fluorinated organic compound with the molecular formula C6H10F2O2. This compound features a cyclopropyl ring substituted with two fluorine atoms, making it a valuable molecule in various chemical and pharmaceutical applications due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of 2,2-difluorocyclopropanecarboxylic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include difluorinated ketones, alcohols, and substituted cyclopropyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are important in materials science and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the cyclopropyl ring can influence the electronic distribution and reactivity of the molecule, affecting its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopropanecarboxylic acid: A closely related compound with similar structural features but different functional groups.

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated compound with distinct reactivity and applications.

Uniqueness

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of the difluorocyclopropyl group. This combination imparts distinct physical and chemical properties, making it valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMLMPXAHNCCNR-ROLXFIACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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